8-(Pyrrolidin-2-yl)-9H-purine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C9H11N5 |
|---|---|
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
8-pyrrolidin-2-yl-7H-purine |
InChI |
InChI=1S/C9H11N5/c1-2-6(11-3-1)9-13-7-4-10-5-12-8(7)14-9/h4-6,11H,1-3H2,(H,10,12,13,14) |
Clave InChI |
FAPKOHUHASUGMB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=NC3=NC=NC=C3N2 |
Origen del producto |
United States |
Synthetic Methodologies for 8 Pyrrolidin 2 Yl 9h Purine and Its Advanced Analogues
Strategies for Purine (B94841) Ring Functionalization at the C8-Position
The functionalization of the purine ring, specifically at the C8-position, is a cornerstone in the synthesis of these complex molecules. The C8-position is often targeted for modification to modulate the biological activity of the resulting compounds. Several powerful synthetic methods have been developed to achieve this transformation efficiently and with high selectivity.
Direct C-H Functionalization Approaches at the Purine C8-Position
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of C8-substituted purines. rsc.org This approach avoids the pre-functionalization of the purine ring, thereby streamlining the synthetic process. Recent advancements have demonstrated the regioselective introduction of various substituents at the C8-position through transition-metal-catalyzed C-H activation. acs.orgacs.org For instance, palladium-catalyzed reactions have been successfully employed for the arylation and alkylation of the purine C8-H bond. acs.org These methods often utilize directing groups to achieve high regioselectivity, ensuring that the functionalization occurs specifically at the desired C8-position.
A notable example involves the use of a removable directing group that facilitates the palladium-catalyzed coupling of the purine with a diverse range of coupling partners. After the C-C bond formation, the directing group can be cleaved to afford the desired 8-substituted purine derivative. This strategy has significantly expanded the scope of accessible purine analogues.
Table 1: Examples of Direct C-H Functionalization at the Purine C8-Position
| Catalyst/Reagent | Coupling Partner | Product | Reference |
| Pd(OAc)₂/Directing Group | Arylboronic acid | 8-Arylpurine | acs.org |
| Rh(III) complex | Alkene | 8-Alkenylpurine | acs.org |
| CuI/Ligand | Terminal alkyne | 8-Alkynylpurine | rsc.org |
Transition-Metal Catalyzed Coupling Reactions with Halogenated Purines (e.g., 8-Halopurines)
A more traditional yet highly effective method for functionalizing the purine C8-position involves the use of 8-halogenated purines as starting materials. These precursors are readily accessible and serve as versatile electrophiles in a variety of transition-metal-catalyzed cross-coupling reactions. eie.grdntb.gov.uamdpi.com Seminal reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings have been extensively applied to introduce carbon-carbon and carbon-heteroatom bonds at the C8-position. eie.grmdpi.com
For example, the Suzuki-Miyaura coupling of 8-bromopurine with a pyrrolidine-containing boronic acid derivative, in the presence of a palladium catalyst and a suitable base, can directly yield the 8-(pyrrolidin-2-yl)-9H-purine scaffold. eie.gr The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov
Table 2: Transition-Metal Catalyzed Coupling Reactions for C8-Functionalization
| Reaction Name | Coupling Partners | Catalyst | Product | Reference |
| Suzuki-Miyaura | 8-Bromopurine, Pyrrolidinylboronic acid | Pd(PPh₃)₄ | 8-(Pyrrolidin-2-yl)purine | eie.gr |
| Sonogashira | 8-Iodopurine, Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 8-Alkynylpurine | mdpi.com |
| Buchwald-Hartwig | 8-Chloropurine, Pyrrolidine (B122466) | Pd₂(dba)₃/Ligand | 8-(Pyrrolidin-1-yl)purine | dntb.gov.ua |
One-Pot Cyclization Strategies Involving Pyrrolidine Precursors and Purine Synthons
For instance, a 4,5-diaminopyrimidine (B145471) can be reacted with a pyrrolidine-2-carboxaldehyde or a related derivative in the presence of an oxidizing agent to directly form the fused imidazole (B134444) ring of the purine core. This approach allows for the direct incorporation of the pyrrolidinyl moiety at the C8-position during the purine ring formation. The choice of starting materials and reaction conditions can be tailored to introduce various substituents on both the purine and pyrrolidine rings. nih.gov
Stereoselective Synthesis of the Pyrrolidin-2-yl Moiety
The stereochemistry of the pyrrolidin-2-yl moiety is often critical for the biological activity of this compound analogues. Therefore, the development of stereoselective synthetic methods for this chiral building block is of paramount importance.
Chiral Pool Approaches Utilizing Natural Amino Acids (e.g., Proline)
The chiral pool provides a convenient and cost-effective source of enantiomerically pure starting materials for the synthesis of complex molecules. mdpi.comnih.gov L-proline and its derivatives are particularly valuable precursors for the synthesis of the (S)-pyrrolidin-2-yl moiety due to their inherent chirality and ready availability. mdpi.comnih.gov
Synthetic transformations of L-proline, such as reduction of the carboxylic acid to an alcohol (prolinol) or conversion to other functional groups, provide versatile intermediates that can be further elaborated. mdpi.comnih.gov These proline-derived building blocks can then be coupled with a purine synthon to construct the final target molecule with a defined stereochemistry at the C2-position of the pyrrolidine ring.
Table 3: Chiral Pool Synthesis of Pyrrolidine Derivatives from Proline
| Starting Material | Reagents | Product | Application | Reference |
| L-Proline | LiAlH₄ | (S)-Prolinol | Precursor for pyrrolidinylpurines | mdpi.comnih.gov |
| L-Hydroxyproline | Protecting groups, Functional group interconversions | Substituted (S)-pyrrolidines | Synthesis of complex analogues | mdpi.comnih.gov |
Asymmetric Synthesis Methods for Enantiopure Pyrrolidines
In addition to chiral pool approaches, asymmetric synthesis provides a powerful means to access enantiopure pyrrolidines with a wide range of substitution patterns. nih.govnih.govmdpi.comrsc.org These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One common strategy is the asymmetric [3+2] cycloaddition reaction between an azomethine ylide and an alkene, catalyzed by a chiral metal complex. This reaction can provide highly substituted pyrrolidines with excellent enantioselectivity. rsc.org Another approach involves the asymmetric reduction of a cyclic imine or the enantioselective alkylation of a proline-derived enolate. nih.govnih.gov These methods offer great flexibility in the design and synthesis of novel pyrrolidine analogues that can be incorporated into the 8-position of the purine ring.
Table 4: Asymmetric Synthesis of Enantiopure Pyrrolidines
| Reaction Type | Catalyst/Auxiliary | Substrates | Product | Reference |
| [3+2] Cycloaddition | Chiral Lewis Acid | Azomethine ylide, Alkene | Enantioenriched pyrrolidine | rsc.org |
| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Cyclic enamine | Enantioenriched pyrrolidine | nih.gov |
| Asymmetric Alkylation | Chiral Auxiliary | Proline enolate, Electrophile | Substituted enantiopure pyrrolidine | nih.gov |
Diverse Linker Chemistry for Further Derivatization of this compound
The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This is often achieved by introducing various linker moieties, which can be attached to either the purine core or the pyrrolidine ring. A common strategy involves the initial synthesis of an 8-substituted purine, often an 8-halopurine such as 8-bromopurine, which serves as a versatile intermediate for subsequent coupling reactions.
One of the primary methods for introducing the pyrrolidine ring is through nucleophilic aromatic substitution (SNAr). In this approach, an 8-halopurine is reacted with a suitable proline derivative, such as a proline ester, in the presence of a base. The electron-withdrawing nature of the purine ring system facilitates the displacement of the halide by the secondary amine of the pyrrolidine ring.
Once the this compound core is established, a variety of linker chemistries can be employed for further functionalization. These linkers can introduce a range of functionalities, including but not limited to, alkyl chains, aryl groups, and reactive handles for bioconjugation. The choice of linker is critical in determining the ultimate structure and function of the final compound.
For instance, the nitrogen atoms of the purine ring or the pyrrolidine moiety can be alkylated or acylated to introduce linkers. These reactions typically involve the use of alkyl halides, acid chlorides, or other electrophilic reagents. The regioselectivity of these reactions can often be controlled by the appropriate choice of protecting groups and reaction conditions.
The following table provides examples of different types of linkers that can be attached to the this compound scaffold and the typical reaction types used for their introduction.
| Linker Type | Attachment Point | Reaction Type | Reagents |
| Alkyl Chain | Purine N9 or Pyrrolidine N1 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) |
| Acyl Group | Pyrrolidine N1 | Acylation | Acid chloride, Amine base (e.g., Et₃N) |
| Aryl Group | Purine C6 or C2 | Cross-coupling | Arylboronic acid, Palladium catalyst |
| Boc Protecting Group | Pyrrolidine N1 | Protection | Boc-anhydride, Base (e.g., DMAP) |
Advanced Synthetic Transformations for Structural Complexity
To further enhance the structural complexity and diversity of this compound analogues, a range of advanced synthetic transformations can be employed. These methods allow for the introduction of stereocenters, additional heterocyclic rings, and other complex functionalities, which can significantly impact the biological activity of the resulting molecules.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the purine core. For instance, Suzuki, Stille, or Sonogashira couplings can be used to introduce aryl, vinyl, or alkynyl groups at various positions of the purine ring, provided a suitable halo-substituted precursor is available. These reactions offer a high degree of control over the final structure and are tolerant of a wide range of functional groups.
Another advanced strategy involves the modification of the pyrrolidine ring itself. For example, if a proline derivative with additional functional groups is used in the initial coupling step, these functionalities can be further elaborated. This could include the conversion of a carboxylic acid group into an amide or an ester, or the transformation of a hydroxyl group into other functionalities.
Furthermore, multicomponent reactions can be utilized to rapidly build molecular complexity. These reactions, where three or more reactants combine in a single synthetic operation, can be highly efficient in generating libraries of diverse compounds for biological screening.
The following table summarizes some advanced synthetic transformations that can be applied to build upon the this compound scaffold.
| Transformation | Purpose | Key Reagents/Catalysts |
| Suzuki Coupling | Introduction of aryl or vinyl groups | Palladium catalyst, Aryl/vinylboronic acid, Base |
| Sonogashira Coupling | Introduction of alkynyl groups | Palladium catalyst, Copper(I) co-catalyst, Alkyne |
| Amide Coupling | Formation of amide bonds | Coupling agents (e.g., HATU, HOBt), Amine |
| Ring-Closing Metathesis | Formation of cyclic structures | Grubbs' or Hoveyda-Grubbs' catalyst |
Structure Activity Relationship Sar Studies of 8 Pyrrolidin 2 Yl 9h Purine Derivatives
Elucidating the Influence of Substitutions on the Pyrrolidine (B122466) Ring
The pyrrolidine ring, a common scaffold in medicinal chemistry, offers multiple points for substitution that can significantly impact a molecule's pharmacological profile.
Stereochemical Effects of the Pyrrolidin-2-yl Moiety on Target Binding
The pyrrolidin-2-yl moiety introduces a chiral center into the molecule. The spatial arrangement of substituents, or stereochemistry, is often a critical determinant of biological activity. Different stereoisomers of a compound can exhibit vastly different potencies and efficacies due to the three-dimensional nature of biological targets like enzymes and receptors. The specific orientation of the pyrrolidine ring in relation to the purine (B94841) core and any substituents would be expected to play a crucial role in how the molecule fits into a binding pocket.
Systematic Variations of Alkyl, Aryl, and Heteroaryl Substituents on the Pyrrolidine Ring
The addition of alkyl, aryl, or heteroaryl groups to the pyrrolidine ring can systematically alter the compound's properties. These changes can affect its lipophilicity, solubility, and ability to form specific interactions with a biological target. For example, SAR studies on other pyrrolidine-containing compounds have shown that fluorophenyl substituents can enhance in vitro potency. nih.gov The nature and position of these substituents would be critical in defining the SAR for this specific class of compounds.
Modulation of the Purine Scaffold for Optimized Biological Responses
The purine ring system is another key area for modification to optimize biological activity.
Role of Substituents at the N9-Position of the Purine Ring
The N9 position of the purine ring is frequently substituted in the development of biologically active molecules, including kinase inhibitors. nih.gov Modifications at this position can influence the compound's interaction with the ribose-binding pocket of ATP-dependent enzymes. The size and nature of the substituent at N9 can significantly impact binding affinity and selectivity. nih.gov
Significance of Substituents at the 2- and 6-Positions of the Purine Ring
Substitutions at the 2- and 6-positions of the purine ring are well-established strategies for modulating biological activity. nih.govnih.gov For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, different groups at these positions can fine-tune the inhibitory potency and selectivity of the compound. nih.gov An amino group at the 6-position is a common feature in many purine-based bioactive molecules. The nature of the substituent at the 2-position can also be critical for achieving high affinity and selectivity for a particular target.
Bioisosteric Replacements within the Purine Core and their Pharmacological Consequences
One of the most common bioisosteric replacements for the purine ring is the substitution of the N7 nitrogen with a carbon atom, leading to 7-deazapurine (pyrrolo[2,3-d]pyrimidine) analogs. This change removes a hydrogen bond acceptor site and can alter the pKa of the molecule. For instance, studies on various purine analogs have shown that such modifications can profoundly affect their activity as kinase inhibitors or receptor antagonists. Research into pyrrolo[2,3-d]pyrimidine derivatives has demonstrated potent antiproliferative activity against various cancer cell lines. mdpi.com The rationale behind this approach is that the resulting analogs can mimic the natural purine structure while exhibiting improved selectivity or metabolic profiles.
Another key bioisosteric modification is the interchange of the C8 and N7 atoms, resulting in 8-aza-7-deazapurine (pyrazolo[3,4-d]pyrimidine) structures. These analogs maintain a close structural resemblance to the parent purine. nih.gov Such modifications have been explored in the development of antiviral and antitumor agents. nih.gov For example, 8-aza-7-deazapurine nucleosides have been synthesized and evaluated for their biological activities, showing that these compounds can act as effective mimics of canonical purines and be recognized by various enzymes. nih.gov The altered electronic properties of the pyrazolo[3,4-d]pyrimidine core can lead to different binding interactions with target proteins compared to the original purine scaffold.
Furthermore, the replacement of the N1 nitrogen with carbon gives rise to 1-deazapurine analogs. A series of 6-(hydroxylamino)-1-deazapurine nucleosides were synthesized and showed comparable in vitro antitumor activity to their purine counterparts. nih.gov Interestingly, these 1-deazapurine derivatives also exhibited inhibitory activity against adenosine (B11128) deaminase (ADA), an enzyme for which the corresponding purine analogs were resistant. nih.gov This highlights how a subtle change in the purine core can dramatically alter the pharmacological profile of a compound.
The following table summarizes the pharmacological consequences of bioisosteric replacement of the purine core in related heterocyclic systems.
| Original Scaffold | Bioisosteric Scaffold | Key Structural Change | Observed Pharmacological Consequences |
| Purine | 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) | Replacement of N7 with CH | Often leads to potent antiproliferative and kinase inhibitory activity. mdpi.com |
| Purine | 8-Aza-7-deazapurine (Pyrazolo[3,4-d]pyrimidine) | Interchange of C8 and N7 | Can result in significant antiviral and antitumor properties; acts as a mimic of natural purines for enzymatic substrates. nih.gov |
| Purine | 1-Deazapurine | Replacement of N1 with CH | Can retain or enhance antitumor activity while introducing new activities like adenosine deaminase inhibition. nih.gov |
Conformational Analysis of the 8-(Pyrrolidin-2-yl)-9H-purine System and its Correlation with Biological Profiles
The conformational flexibility of the pyrrolidine ring in the this compound system is a critical determinant of its biological activity. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, which are typically described as envelope or twist forms. The specific puckering of the ring dictates the spatial orientation of its substituents, thereby influencing how the molecule interacts with its biological target.
The pyrrolidine ring is known to exhibit two predominant pucker modes, often referred to as Cγ-exo and Cγ-endo (or UP and DOWN) envelope conformers. nih.govnih.govresearchgate.netresearchgate.net In these conformations, one of the carbon atoms (Cγ, or C4 of the proline ring) is out of the plane formed by the other four atoms. The preferred conformation is largely influenced by the nature and stereochemistry of the substituents on the ring. nih.govnih.gov For instance, the electronegativity of a substituent at the 4-position of a proline ring has been shown to control the exo/endo puckering. nih.gov Specifically, a trans-electronegative substituent tends to favor the exo pucker, while a cis-substituent promotes the endo pucker. nih.gov
In the case of an 8-(pyrrolidin-2-yl) substituent, the attachment to the bulky purine ring at the C2 position of the pyrrolidine introduces significant steric constraints. This linkage can influence the puckering of the pyrrolidine ring and also affect the rotational freedom around the C-C bond connecting the two ring systems. The relative orientation of the pyrrolidine and purine rings is crucial for presenting the key pharmacophoric features to the target protein in an optimal geometry.
While direct conformational studies on this compound are limited, extensive research on proline residues in peptides and other 2-substituted pyrrolidines provides valuable insights. nih.govresearchgate.netresearchgate.netresearchgate.net The puckering of the pyrrolidine ring can be influenced by the electronic and steric properties of substituents. It has been suggested that substituents at the C2 position of the pyrrolidine can modulate the basicity of the ring nitrogen, which could be a key interaction point with a biological target. nih.gov The interplay between the pyrrolidine ring pucker and the orientation of the purine moiety is therefore likely to have a profound impact on the biological profile, including binding affinity and efficacy. A conformationally locked pyrrolidine ring, achieved through appropriate substitution, could lead to more potent and selective compounds by reducing the entropic penalty upon binding to a receptor. nih.gov
The table below summarizes the influence of substitution patterns on the preferred conformation of the pyrrolidine ring based on studies of proline derivatives.
| Pyrrolidine Substituent Pattern | Preferred Pucker Conformation | Rationale/Controlling Factors |
| L-Proline (unsubstituted) | Endo conformer is often preferred. nih.gov | Intrinsic electronic and steric factors of the amino acid structure. |
| trans-4-Fluoro-L-proline | Exo envelope conformation. nih.gov | The electronegativity of the trans-substituent favors the exo puckering. nih.gov |
| cis-4-Fluoro-L-proline | Endo envelope conformation. nih.gov | The electronegativity of the cis-substituent favors the endo puckering. nih.gov |
| trans-4-tert-Butyl-L-proline | Endo pucker. nih.gov | The bulky tert-butyl group strongly favors a pseudoequatorial orientation, leading to a trans-endo conformation. nih.gov |
| cis-4-tert-Butyl-L-proline | Exo pucker. nih.gov | The bulky tert-butyl group strongly favors a pseudoequatorial orientation, resulting in a cis-exo conformation. nih.gov |
Mechanism of Action Moa Elucidation for 8 Pyrrolidin 2 Yl 9h Purine Analogues
Identification and Characterization of Primary Molecular Targets
The purine (B94841) scaffold is a privileged structure in medicinal chemistry, recognized for its interaction with enzymes and receptors that play crucial roles in cell signaling and other fundamental biological reactions. researchgate.net Analogues of 8-(pyrrolidin-2-yl)-9H-purine have been investigated for their inhibitory or modulatory activity against several classes of proteins, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.
A primary mechanism by which purine analogues exert their effects is through the inhibition of protein kinases, a large and functionally diverse family of enzymes that regulate key cellular functions. nih.gov Due to the structural similarity of the purine core to the adenine (B156593) moiety of adenosine (B11128) triphosphate (ATP), these compounds frequently act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the transfer of a phosphate group to substrate proteins. nih.govnih.gov
The selectivity of these inhibitors is a critical aspect of their development. Modifications to the purine scaffold, including substitutions at the C2, C6, and C8 positions, can achieve discrimination between different kinases. nih.gov For instance, studies on 6-alkoxypurines identified them as ATP-competitive inhibitors of NIMA-related kinase 2 (Nek2) and Cyclin-Dependent Kinase 2 (CDK2), both of which are serine/threonine protein kinases involved in cell cycle regulation. nih.gov The selectivity for Nek2 over CDK2 was achieved by modifying the 2-arylamino substituents. nih.gov
Similarly, a series of 2-anilino substituted 4-aryl-8H-purines were developed as potent inhibitors of PDK1, a kinase involved in the PI3K/Akt signaling pathway, which is a key mediator of cancer cell growth and survival. researchgate.net Furthermore, 8-arylated purine derivatives have been found to inhibit glycogen synthase kinase-3 (GSK-3) with good selectivity over other kinases. nih.gov
The stereochemistry of the pyrrolidine (B122466) ring can also play a crucial role in determining selectivity. For example, in the context of Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) inhibition, (S)-pyrrolidine analogues show better inhibition of FGFR, while (R)-pyrrolidine analogues are more effective against EGFR. nih.gov This difference in activity is attributed to how the stereochemistry alters the orientation of the molecule within the ATP binding pocket. nih.gov
| Compound/Analogue Class | Target Kinase(s) | Inhibitory Concentration (IC50) | Selectivity Notes |
|---|---|---|---|
| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | Nek2, CDK2 | Nek2: 0.62 µM, CDK2: 7.0 µM | >10-fold selective for Nek2 over CDK2. nih.gov |
| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2, CDK2 | Nek2: 0.27 µM, CDK2: 2.70 µM | Showed selectivity for Nek2. nih.gov |
| (S)-N-Ethyl-3-((9-ethyl-2-(((2R,3S)-2-hydroxypentan-3-yl)amino)-9H-purin-6-yl)amino)pyrrolidine-1-sulfonamide | CDK2 | Data not specified | Designed as a potent and selective CDK2 inhibitor. acs.org |
| 8-arylated purine derivatives | GSK-3 | Data not specified | Good selectivity over ten other kinases. nih.gov |
Beyond intracellular enzymes, purines and their derivatives are key endogenous ligands for plasmalemmal purinoceptors, which are involved in extracellular communication. nih.gov This process is known as "purinergic signalling." nih.gov These receptors are broadly divided into P1 adenosine receptors and P2 nucleotide receptors, many of which belong to the large family of G-protein coupled receptors (GPCRs). nih.govnih.gov
GPCRs are integral membrane proteins that translate extracellular stimuli into intracellular signals. nih.gov The binding of a ligand, such as an adenosine derivative, stabilizes specific receptor conformations that in turn activate intracellular signaling pathways. nih.gov Pathological deregulation of purinergic signaling has been linked to a variety of diseases, making purinoceptors potential therapeutic targets for specific agonists and antagonists. nih.gov Analogues of this compound can be designed to selectively target subtypes of these purinergic receptors, thereby modulating their downstream signaling cascades.
The inhibitory activity of purine analogues is not limited to kinases. They have been shown to modulate other critical enzyme families.
Phosphodiesterases (PDEs): PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby regulating intracellular signaling. nih.gov Certain purine analogues with a pyrrolidinyl group have been identified as potent and selective inhibitors of PDE9. nih.gov For example, the compound PF-04447943 was found to have a high affinity for human, rhesus, and rat PDE9, with high selectivity over other PDE families. nih.gov Inhibition of PDE9 prevents the breakdown of cGMP, leading to elevated levels of this second messenger. nih.gov
Topoisomerases: These are nuclear enzymes that manage the topology of DNA during replication and transcription. nih.gov A novel class of 9H-purines has been identified with inhibitory activity on Topoisomerase IIα. nih.gov These compounds act as ATP-competitive inhibitors by mimicking the adenine moiety of ATP and binding to the enzyme's ATP-binding site. nih.gov Additionally, other lipophilic purine derivatives have been shown to inhibit Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a DNA-repair enzyme. nih.gov Inhibition of Tdp1 can enhance the efficacy of clinical Topoisomerase 1 (Top1) inhibitors like topotecan. nih.gov
Cellular Pathway Interrogation
The interaction of this compound analogues with their primary molecular targets initiates a series of events that impact broader cellular pathways. Understanding these downstream effects is crucial for a complete picture of their mechanism of action.
The modulation of kinases, GPCRs, and other enzymes by purine analogues directly influences key signal transduction pathways.
PI3K/Akt Signaling: Inhibition of kinases like PDK1 by purine derivatives directly interferes with the PI3K/Akt signaling pathway, a critical route for promoting cell growth, proliferation, and survival in cancer. researchgate.net
cGMP Signaling: The inhibition of PDE9 by compounds such as PF-04447943 leads to a dose-dependent increase in cGMP levels in various tissues. nih.govnih.gov This elevation in cGMP can enhance synaptic plasticity and cognitive function by, for example, increasing the expression of phosphorylated GluR1 in the hippocampus. nih.gov
Toll-like Receptor (TLR) Signaling: While not a purine, the compound 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine has been shown to suppress TLR signaling pathways. nih.gov It inhibits the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are key transcription factors in inflammatory responses. nih.gov This demonstrates the potential for the pyrrolidine moiety, as part of a larger scaffold, to influence inflammatory signaling cascades.
A significant consequence of inhibiting certain protein kinases is the regulation of cell cycle progression. The cell cycle is tightly controlled by the sequential activation of CDKs. researchgate.net
Purine analogues have been extensively developed as inhibitors of CDKs. researchgate.netnih.gov For instance, compounds with a pyrrolidine methanol substituent at the C-2 position of the purine ring were designed specifically to inhibit CDKs. researchgate.net Similarly, Nek2 is a cell cycle-dependent kinase that regulates centrosome separation at the onset of mitosis, and its inhibition by purine analogues can restrict tumor cell growth. nih.gov
The antiproliferative effects of these compounds often stem from their ability to induce cell cycle arrest. Furthermore, purine metabolism itself is linked to the cell cycle. Intermediates in purine synthesis, such as AICAR, can lead to the activation of AMP-activated protein kinase (AMPK), which in turn can block cell cycle progression by promoting the degradation of the G2/M phosphatase cdc25. nih.gov Therefore, purine analogues can regulate cell division both directly, by inhibiting key cell cycle engines like CDKs, and indirectly, by modulating metabolic pathways that influence cell cycle checkpoints.
Induction of Programmed Cell Death (Apoptosis)
The induction of apoptosis is a hallmark of many effective anticancer agents. Analogues of this compound have demonstrated the ability to trigger this cell death pathway in various cancer cell lines. The underlying mechanisms often involve the activation of a cascade of enzymes known as caspases, which are central executioners of apoptosis.
Studies on related purine and pyrrolidine analogues have shown that these compounds can initiate the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytoplasm. Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that leads to the activation of initiator caspase-9. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, which are responsible for cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell.
Research on various polysubstituted purine analogues has confirmed their pro-apoptotic capabilities. For instance, analysis of Jurkat and K562 leukemia cell lines treated with certain 6,8,9-poly-substituted purines revealed an increase in the sub-G1 population in cell cycle analysis, a characteristic feature of apoptotic cells. Furthermore, Annexin V staining, which detects the externalization of phosphatidylserine on the cell surface during early apoptosis, confirmed the induction of this process. These studies also demonstrated the cleavage of initiator caspases, providing direct evidence of caspase cascade activation. nih.govrsc.org
The table below summarizes the observed effects of representative purine analogues on apoptotic markers in cancer cell lines.
| Compound Class | Cell Line | Apoptotic Effect | Key Findings |
| 6,8,9-poly-substituted purines | Jurkat, K562 | Induction of Apoptosis | Increased sub-G1 population, positive Annexin V staining, cleavage of initiator caspases. nih.govrsc.org |
Some purine analogues have also been shown to inhibit Death-Associated Protein Kinase 1 (DAPK-1), a protein kinase involved in the regulation of apoptosis. Inhibition of DAPK-1 by these compounds was correlated with their pro-apoptotic activity, suggesting that this kinase may be a direct or indirect target responsible for triggering cell death. nih.govrsc.org
Detailed Binding Site Analysis and Ligand-Target Interaction Characterization
The biological activity of this compound analogues is intrinsically linked to their ability to bind to specific protein targets and modulate their function. While the precise targets for all analogues are not fully elucidated, studies on similar purine-based compounds, particularly those targeting cyclin-dependent kinases (CDKs), provide valuable insights into the nature of these interactions. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a common feature of cancer.
Molecular modeling and X-ray crystallography studies of purine derivatives as CDK inhibitors have revealed a conserved binding mode within the ATP-binding pocket of these enzymes. The purine core typically forms the scaffold that anchors the inhibitor to the kinase, while the substituents at various positions, including the C8 position, contribute to potency and selectivity through specific interactions with the surrounding amino acid residues.
Identification of Key Residues for Hydrogen Bonding
Hydrogen bonds are critical for the high-affinity and specific binding of ligands to their protein targets. In the context of purine-based CDK inhibitors, the purine ring itself often forms key hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme.
For various purine derivatives targeting CDK2, molecular docking studies have identified several key amino acid residues that are consistently involved in hydrogen bonding. These include:
Asp86
Glu81
Leu83
Lys33
Lys89
Gln131
The nitrogen atoms of the purine ring and the substituents on the ring can act as both hydrogen bond donors and acceptors, forming a network of interactions that stabilize the ligand-protein complex. The introduction of a pyrrolidine ring at the C8 position can provide additional opportunities for hydrogen bonding, either directly or through water-mediated contacts, further enhancing binding affinity.
The table below details the potential hydrogen bond interactions between purine analogues and key residues in the CDK2 binding site.
| Interacting Atom (Ligand) | Key Residue (Protein) | Interaction Type |
| Purine N1, N3, N7, N9 | Hinge Region Residues | Hydrogen Bond |
| Substituent functional groups | Asp86, Glu81, Lys33, etc. | Hydrogen Bond |
Hydrophobic and Electrostatic Interactions within the Binding Pocket
Beyond hydrogen bonding, the binding of this compound analogues to their target proteins is also governed by hydrophobic and electrostatic interactions. The binding pocket of kinases is typically lined with a combination of polar and nonpolar amino acid residues, creating a complex microenvironment.
The purine ring, being aromatic, can engage in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine within the binding site. The pyrrolidine substituent at the C8 position, with its aliphatic nature, is well-suited to occupy hydrophobic pockets. The flexibility of the pyrrolidine ring allows it to adopt a conformation that maximizes favorable van der Waals contacts with nonpolar side chains of amino acids like leucine, isoleucine, and valine.
Electrostatic interactions also play a significant role. The distribution of charge on both the ligand and the protein surface dictates the long-range attraction and orientation of the inhibitor as it approaches the binding site. The nitrogen atoms of the purine and pyrrolidine rings can carry partial charges that complement the electrostatic potential of the protein's active site. Contour maps from 3D-QSAR studies on purine-based CDK2 inhibitors have underscored the importance of both electrostatic and hydrophobic fields in determining the inhibitory activity of these compounds.
Biological Target Identification and Validation in Preclinical in Vitro Systems
Target-Based Drug Discovery Strategies
Target-based drug discovery remains a cornerstone of modern pharmacology, relying on the screening of compounds against specific, validated biological targets implicated in disease pathogenesis. For a molecule like 8-(Pyrrolidin-2-yl)-9H-purine, which combines the purine (B94841) scaffold known for its kinase inhibitory potential with the three-dimensional character of a pyrrolidine (B122466) ring, this approach is particularly pertinent.
High-Throughput Screening (HTS) against Panels of Disease-Relevant Kinases and Receptors
High-throughput screening (HTS) allows for the rapid assessment of a compound's activity against large panels of biological targets. In the context of this compound, HTS would be instrumental in identifying its primary kinase or receptor targets. The purine core is a well-established pharmacophore in numerous kinase inhibitors, and as such, screening against a comprehensive kinase panel is a logical first step. nih.gov
Libraries of 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated for their potential as antitumor agents, with some compounds showing promising activity against various cancer cell lines. mdpi.com While specific HTS data for this compound is not publicly available, the general approach would involve assays to determine the compound's inhibitory concentration (IC50) against a panel of kinases. For instance, a study on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with some compounds exhibiting IC50 values in the nanomolar range against specific mutant forms of the receptor. nih.gov
Table 1: Illustrative High-Throughput Screening Data for Purine Analogs against a Kinase Panel
| Compound ID | Target Kinase | IC50 (nM) |
|---|---|---|
| Purine Analog A | EGFRL858R | 1.9 |
| Purine Analog B | EGFRL858R/T790M/C797S | 114 |
This table presents illustrative data based on findings for structurally related purine derivatives to demonstrate the type of information generated from HTS assays.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying low-molecular-weight fragments that bind to a biological target, which can then be optimized into potent leads. The pyrrolidine moiety of this compound makes it an interesting candidate for FBDD, as this saturated heterocyclic ring provides three-dimensional structural diversity, a desirable feature for exploring protein binding pockets. nih.govnih.gov
The design and synthesis of pyrrolidine-based fragments are guided by the "Rule of Three," which defines the physicochemical properties of ideal fragments (e.g., molecular weight < 300 Da, cLogP ≤ 3). nih.gov While a specific FBDD campaign for this compound has not been detailed in the literature, the general workflow would involve screening a library of pyrrolidine-containing fragments against a target of interest to identify initial hits. These hits would then be grown or linked to generate more potent molecules. The purine scaffold itself is also considered a privileged fragment in medicinal chemistry due to its role in inhibiting protein kinases. nih.gov
Phenotypic Screening Approaches for Novel Biological Activities
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired biological effect, without prior knowledge of the specific molecular target. This approach is particularly useful for discovering compounds with novel mechanisms of action. nih.gov For this compound, phenotypic screens could uncover unexpected therapeutic potential in areas such as oncology, infectious diseases, or inflammatory disorders.
For example, a phenotypic screen of a library of low-molecular-weight compounds could be conducted to identify molecules that induce apoptosis in cancer cells or inhibit the proliferation of pathogenic bacteria. nih.gov While specific phenotypic screening data for this compound is not available, studies on related pyrrolidine derivatives have demonstrated their potential as antibacterial agents. researchgate.netnih.govfrontiersin.org
Table 2: Illustrative Phenotypic Screening Results for Pyrrolidine-Containing Compounds
| Compound Class | Phenotypic Assay | Observed Effect | Potential Therapeutic Area |
|---|---|---|---|
| Spiropyrrolidines | Antibacterial Susceptibility | Inhibition of Gram-positive and Gram-negative bacteria | Infectious Diseases |
| Dispiropyrrolidines | Antifungal Susceptibility | Inhibition of fungal growth | Infectious Diseases |
This table provides examples of outcomes from phenotypic screens of related compound classes to illustrate the potential applications for this compound.
In Vitro Cellular Assays for Target Engagement and Downstream Pathway Modulation
Once a putative target is identified, in vitro cellular assays are crucial for confirming that the compound engages the target within a cellular context and modulates its downstream signaling pathways. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be used to verify direct binding of the compound to the target protein in intact cells.
Following target engagement, the modulation of downstream pathways can be assessed using various molecular biology techniques. For instance, if this compound were found to inhibit a specific kinase, Western blotting could be used to measure the phosphorylation status of its known substrates. A study on an inhibitor of ATIC homodimerization, an enzyme in the de novo purine biosynthesis pathway, demonstrated that the resulting increase in the endogenous metabolite ZMP led to the activation of AMP-activated protein kinase (AMPK) and its downstream signaling pathways. nih.gov
Validation of Target Modulation in Relevant Cell Lines (e.g., Cancer Cell Lines, Bacterial Strains)
The final step in preclinical in vitro validation involves demonstrating the compound's activity in relevant disease models, such as cancer cell lines or bacterial strains. This step connects target modulation to a functional cellular outcome.
For an anticancer agent, the antiproliferative activity of this compound would be evaluated in a panel of cancer cell lines. Studies on 2,6,9-trisubstituted purine derivatives have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.comsemanticscholar.org For example, certain purine derivatives have demonstrated cytotoxicity against the HL-60 human leukemia cell line. semanticscholar.org
If the compound is being investigated as an antibacterial agent, its minimum inhibitory concentration (MIC) would be determined against a panel of clinically relevant bacterial strains. Several studies have highlighted the antibacterial activity of pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govfrontiersin.orgjst.go.jp
Table 3: Illustrative Validation Data in Relevant Cell Lines for Purine and Pyrrolidine Analogs
| Compound/Analog | Cell Line/Bacterial Strain | Assay | Endpoint | Result |
|---|---|---|---|---|
| 2,6,9-Trisubstituted Purine | HL-60 (Human Leukemia) | Cell Viability (MTT) | IC50 | < 10 µM |
| 2,6,9-Trisubstituted Purine | HL-60 (Human Leukemia) | Flow Cytometry | Cell Cycle Arrest | S-phase arrest |
| Pyrrolidine Derivative | Staphylococcus aureus | Broth Microdilution | MIC | 3.11 µg/mL |
This table presents representative data from studies on related compounds to illustrate how target modulation is validated in relevant cellular models.
Preclinical Pharmacological Investigations and Efficacy Studies
In Vitro Pharmacological Profiling of Potency and Selectivity
Determination of Half Maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki)
No publicly available studies have reported the half maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of 8-(Pyrrolidin-2-yl)-9H-purine against any biological target. These values are fundamental in pharmacology for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. Without this data, the compound's potency remains uncharacterized.
Assessment of Selectivity against a Broad Panel of Off-Targets
Information regarding the selectivity profile of this compound is not available. Selectivity screening against a broad panel of off-targets, such as other receptors, enzymes, and ion channels, is a critical step in preclinical drug development to identify potential unwanted pharmacological effects that could lead to adverse events. The absence of this data means the compound's specificity for any potential primary target is unknown.
In Vivo Efficacy Studies in Established Animal Models
Dose-Response Characterization in Xenograft or Disease-Relevant Models
There are no published in vivo efficacy studies for this compound. Consequently, no data exists on its dose-response relationship in xenograft models, which are vital for assessing anti-cancer activity, or in other animal models relevant to specific diseases.
Pharmacodynamic Biomarker Analysis in Animal Tissues
Without in vivo studies, there is no information on the pharmacodynamic effects of this compound in animal tissues. Pharmacodynamic biomarker analysis is essential to confirm that the compound is engaging with its intended target in a living organism and eliciting the desired biological response.
Preclinical Assessment of Drug Disposition (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been described in the available literature. Understanding a compound's ADME profile is fundamental to determining its bioavailability, how it is distributed throughout the body, how it is metabolized, and how it is eliminated. This information is critical for predicting a drug's pharmacokinetic behavior and for designing appropriate dosing regimens.
Metabolic Stability and Identification of Major Metabolites
There are no specific data from in vitro or in vivo studies that describe the metabolic fate of this compound. Investigations into the metabolic stability of new chemical entities typically involve incubation with liver microsomes or hepatocytes from various species to predict their rate of metabolic clearance. Subsequent identification of major metabolites is crucial for understanding the compound's potential pathways of degradation and the formation of any active or toxic byproducts. Without experimental data, any discussion on the metabolic profile of this compound would be speculative.
| Parameter | Finding |
| In Vitro Metabolic Stability | No data available |
| Major Metabolites Identified | No data available |
Tissue Distribution in Animal Models (excluding human data)
Information regarding the distribution of this compound in various tissues following administration in animal models is not available. Tissue distribution studies are essential in preclinical research to understand a drug candidate's concentration at potential sites of action and to identify any potential for accumulation in non-target organs. These studies are typically conducted in rodent or non-rodent species, but no such data have been published for this specific compound.
| Animal Model | Tissue | Concentration Data |
| No data available | No data available | No data available |
Future Directions and Emerging Research Avenues for 8 Pyrrolidin 2 Yl 9h Purine
Development of Novel and Efficient Synthetic Routes for Scalable Production
The progression of 8-(pyrrolidin-2-yl)-9H-purine and its analogs from laboratory-scale curiosities to clinically viable candidates hinges on the development of robust and scalable synthetic methodologies. Current synthetic approaches often rely on multi-step sequences that may be inefficient or utilize costly reagents, limiting large-scale production. Future research will likely focus on creating more streamlined and cost-effective routes.
Key areas of development include:
Convergent Synthesis: Designing synthetic pathways where the purine (B94841) and pyrrolidine (B122466) fragments are synthesized separately and then coupled in a late-stage reaction. This approach allows for modularity and efficiency.
Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation/amination reactions to directly install the pyrrolidine ring onto a pre-functionalized purine core, thereby reducing the number of synthetic steps.
Flow Chemistry: Implementing continuous flow manufacturing processes can offer improved reaction control, enhanced safety, and higher throughput compared to traditional batch processing, making it ideal for scalable production. nih.gov
Biocatalysis: Utilizing enzymes to perform key transformations, such as stereoselective synthesis of the pyrrolidine precursor, can lead to greener, more efficient, and highly specific reactions. nih.gov
An example of a potential future synthetic improvement is outlined below, comparing a hypothetical traditional route with a more efficient, novel approach.
| Feature | Hypothetical Traditional Route | Proposed Novel Route |
| Key Coupling Step | Nucleophilic aromatic substitution | Palladium-catalyzed C-H amination |
| Number of Steps | 6-8 steps | 3-4 steps |
| Starting Materials | Complex, multi-functionalized precursors | Readily available purine and pyrrolidine derivatives |
| Scalability | Limited by stoichiometry and purification | High, suitable for flow chemistry |
| Overall Yield | Low to moderate | Moderate to high |
Strategic Diversification of Substitution Patterns on Both Purine and Pyrrolidine Rings
The biological activity of this compound can be finely tuned by strategically modifying substitution patterns on both the purine and pyrrolidine rings. This diversification is essential for developing structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and pharmacokinetics. nih.govnih.gov
Purine Ring Modifications:
Positions 2 and 6: These positions are amenable to the introduction of various functional groups (e.g., amines, halogens, alkyl groups) to modulate receptor binding and selectivity. For instance, substitution at the 6-position of purines has been shown to be critical for activity at cannabinoid receptors. nih.govnih.gov
Position 9 (N9): Alkylation or arylation at the N9 position can influence metabolic stability and cell permeability.
Pyrrolidine Ring Modifications:
Stereochemistry: The pyrrolidine ring contains a chiral center at the 2-position. Synthesizing and evaluating individual enantiomers is crucial, as different stereoisomers can exhibit vastly different biological profiles due to stereospecific interactions with target proteins. researchgate.netnih.gov
Ring Substitution: Introducing substituents at other positions on the pyrrolidine ring (e.g., 3-, 4-, or 5-positions) can explore new binding interactions and improve physicochemical properties. For example, hydroxylation can increase solubility.
| Modification Strategy | Target Property to Improve | Example Substituent |
| Purine C2-position | Potency, Selectivity | -Cl, -CF3, -NH2 |
| Purine N9-position | Metabolic Stability, Permeability | Cyclopropyl, Phenyl |
| Pyrrolidine C4-position | Solubility, H-bonding | -OH, -F |
| Pyrrolidine Stereocenter | Target Specificity, Potency | (S)- vs. (R)-enantiomer |
Integration with Advanced High-Throughput Biological Screening Platforms
To efficiently explore the therapeutic potential of a diversified library of this compound analogs, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular pathway, quickly identifying promising "hits" for further development. plos.orgaxxam.com
Future research avenues include:
Target-Based Screening: Screening compound libraries against specific enzymes (e.g., kinases, purine nucleoside phosphorylase) or receptors (e.g., adenosine (B11128) receptors, P2Y receptors) implicated in disease. plos.orgnih.gov
Phenotypic Screening: Assessing the effects of compounds on whole cells or organisms to identify desired physiological outcomes (e.g., inhibition of cancer cell proliferation, reduction of viral replication) without a priori knowledge of the specific molecular target.
High-Content Screening (HCS): Utilizing automated microscopy and image analysis to gather multi-parametric data on cellular events, providing deeper insights into a compound's mechanism of action.
Fragment-Based Screening: Using smaller chemical fragments of the parent compound to identify low-affinity binders, which can then be elaborated into more potent leads.
| Screening Platform | Throughput | Data Output | Key Application |
| Targeted HTS | 10,000-100,000 compounds/day | IC50/EC50 values | Lead identification for a known target |
| Phenotypic HTS | 1,000-10,000 compounds/day | Cellular viability, morphology | Discovering novel mechanisms of action |
| High-Content Screening | 100-1,000 compounds/day | Multi-parameter imaging data | Elucidating compound effects on cellular pathways |
Exploration of Targeted Delivery Systems and Prodrug Strategies
Optimizing the delivery of this compound derivatives to their intended site of action while minimizing off-target effects is a critical challenge. Future research will increasingly focus on targeted delivery systems and prodrug approaches to enhance therapeutic efficacy and reduce systemic toxicity. digitellinc.com
Prodrugs: The parent compound can be chemically modified with a promoiety to create an inactive prodrug. digitellinc.com This prodrug can be designed to improve properties like oral bioavailability or solubility, and is later converted to the active drug by enzymes at the target site. For example, ester or amide prodrugs can be designed to be cleaved by specific enzymes that are overexpressed in tumor tissues. nih.gov
Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from premature degradation, improve its pharmacokinetic profile, and allow for targeted delivery. nih.gov These nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors specifically expressed on diseased cells. nih.govresearchgate.net For instance, folate receptor-targeted nanoparticles could be used to deliver the drug to certain types of cancer cells. nih.govdoi.org
| Delivery Strategy | Mechanism | Potential Advantage |
| Ester Prodrug | Cleavage by esterase enzymes in target tissue | Improved cell permeability and targeted release |
| Liposomal Encapsulation | Passive accumulation in tumors via the EPR effect | Reduced systemic toxicity, increased tumor concentration |
| Antibody-Drug Conjugate | Antibody-mediated delivery to a specific cell surface antigen | High target specificity for cancer therapy |
| Polymeric Nanoparticles | Controlled release and potential for active targeting | Enhanced bioavailability and sustained drug levels nih.gov |
Deepening Understanding of In Vivo Pharmacodynamics and Efficacy Biomarkers
Translating promising in vitro results into in vivo efficacy requires a thorough understanding of a compound's pharmacodynamics (PD)—what the drug does to the body. A key future direction is the identification and validation of biomarkers that can provide real-time information on the biological activity and therapeutic efficacy of this compound analogs in preclinical and clinical settings.
Biomarkers can be used to:
Confirm Target Engagement: Measuring the direct interaction of the drug with its intended target (e.g., inhibition of a target enzyme's activity in blood or tissue samples).
Monitor Downstream Effects: Quantifying changes in downstream signaling pathways or metabolic products that are affected by the drug's action. For example, if the compound inhibits an enzyme in the purine salvage pathway, levels of purine nucleosides like inosine (B1671953) or hypoxanthine (B114508) in the blood could serve as PD biomarkers. nih.govfrontiersin.orgnih.gov
Predict Clinical Response: Identifying biomarkers that correlate with positive clinical outcomes, which can help in patient selection and dose optimization. For instance, specific metabolites in serum have been identified as potential biomarkers for gout. hcplive.com
| Biomarker Type | Example | Application |
| Target Engagement | Enzyme activity assay in PBMCs | Confirming that the drug is hitting its target in vivo |
| Pharmacodynamic | Plasma levels of a downstream metabolite (e.g., uric acid) | Assessing the biological effect of the drug over time nih.gov |
| Efficacy | Reduction in tumor size (imaging) | Measuring the therapeutic outcome of the treatment |
| Safety | Liver function tests (e.g., ALT, AST) | Monitoring for potential drug-induced toxicity |
Potential Applications in Neglected Tropical Diseases and Emerging Pathogens
The chemical scaffolds of purines and pyrrolidines are found in numerous natural products with antimicrobial activity. This provides a strong rationale for exploring the potential of this compound derivatives against neglected tropical diseases (NTDs) and emerging pathogens. Many parasites, bacteria, and viruses have unique dependencies on purine metabolism, making it an attractive therapeutic target.
Antiparasitic Activity: Protozoan parasites like Leishmania and Trypanosoma are often purine auxotrophs, meaning they cannot synthesize purines de novo and rely on salvaging them from the host. nih.gov Inhibitors of their unique purine salvage pathway enzymes could be selectively toxic to the parasite. Pyrrolidine-based compounds have already shown promise as potential treatments for Leishmaniasis. nih.govnih.gov
Antiviral Activity: Many antiviral drugs are nucleoside analogs that interfere with viral replication. Novel purine derivatives could be investigated as inhibitors of viral polymerases or other enzymes essential for the life cycle of viruses like Dengue, Zika, or coronaviruses.
Antibacterial Activity: As antibiotic resistance becomes a growing global threat, new classes of antibacterial agents are urgently needed. The this compound scaffold could be explored for activity against drug-resistant bacterial strains by targeting essential bacterial enzymes.
Q & A
Q. What are the standard synthetic routes for introducing pyrrolidinyl substituents at the 8-position of 9H-purine scaffolds?
The synthesis of 8-substituted purines typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, N-allylation of purine derivatives using allyl bromide in the presence of potassium carbonate and DMF has been employed to introduce alkyl groups at the 9-position . For regioselective substitution at the 8-position, Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst under reflux conditions is effective . Modifications may include using pyrrolidin-2-yl boronic esters or optimizing reaction time/temperature to enhance yield.
Q. How is the structural characterization of 8-(Pyrrolidin-2-yl)-9H-purine performed using spectroscopic methods?
Structural confirmation relies on a combination of techniques:
- ¹H/¹³C NMR : To identify proton environments and carbon frameworks, particularly distinguishing pyrrolidinyl protons (δ 1.8–3.5 ppm) and purine ring carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves regiochemistry and stereochemistry, as demonstrated in analogous purine derivatives .
Advanced Research Questions
Q. What strategies can mitigate poor aqueous solubility in 8-substituted purine derivatives during in vitro assays?
Solubility challenges arise from the hydrophobic pyrrolidinyl and purine core. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at the 6- or 9-position without disrupting target binding .
- Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .
Q. How can contradictory data in enzyme inhibition assays for pyrrolidinyl-substituted purines be resolved?
Contradictions may stem from assay conditions or off-target effects. Methodological solutions include:
- Orthogonal assays : Validate results using fluorescence polarization, SPR, or isothermal titration calorimetry .
- Dose-response curves : Establish IC₅₀ values across multiple concentrations to confirm potency .
- Control experiments : Test for interference from solvent/DMSO and validate enzyme purity via SDS-PAGE .
Q. What experimental approaches address regioselectivity challenges during the synthesis of this compound?
Regioselectivity is influenced by:
- Protecting groups : Use tetrahydropyranyl (THP) at the 9-position to direct substitution to the 8-position .
- Catalyst systems : Pd-catalyzed cross-coupling with sterically hindered ligands (e.g., XPhos) enhances 8-substitution .
- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions in Suzuki couplings .
Methodological Considerations
Q. How are computational methods applied to predict the binding affinity of this compound derivatives?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., kinases). Key steps:
- Ligand preparation : Optimize 3D structures using DFT (B3LYP/6-31G*) .
- Binding site analysis : Identify hydrophobic pockets accommodating the pyrrolidinyl group .
- Free energy calculations : MM-PBSA/GBSA quantify binding energies .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:3 to 1:6) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for crystallography .
Data Interpretation and Validation
Q. How should researchers validate the biological activity of this compound in cellular models?
- Dose-dependent studies : Confirm activity across 3–5 log concentrations .
- Cytotoxicity assays : Use MTT or ATP-based assays to rule out nonspecific effects .
- Target engagement : Employ cellular thermal shift assays (CETSA) to verify binding .
Q. What analytical criteria confirm the stability of this compound under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
